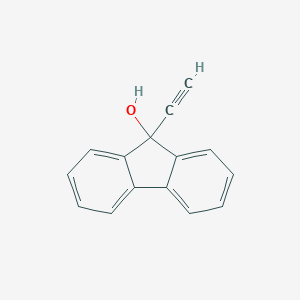

9-Ethynyl-9-fluorenol

Description

Structure

3D Structure

Properties

IUPAC Name |

9-ethynylfluoren-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O/c1-2-15(16)13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h1,3-10,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZVVJGCZZAWBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(C2=CC=CC=C2C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333823 | |

| Record name | 9-Ethynyl-9-fluorenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13461-74-0 | |

| Record name | 9-Ethynyl-9-fluorenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 9-Ethynyl-9-fluorenol and its derivatives

An In-depth Technical Guide to the Synthesis and Derivatization of 9-Ethynyl-9-fluorenol

Authored by: Gemini, Senior Application Scientist

Abstract

9-Ethynyl-9-fluorenol is a pivotal molecular scaffold, prized for its rigid, planar fluorenyl core combined with the reactive versatility of its hydroxyl and terminal alkyne functionalities. This combination makes it a highly sought-after building block in materials science for the development of optoelectronic materials, as well as in medicinal chemistry for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the synthesis of the core 9-ethynyl-9-fluorenol molecule and explores the primary pathways for its derivatization. We delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and discuss the characterization and application of the resulting compounds, offering researchers and drug development professionals a practical and in-depth resource.

Introduction: The Significance of the 9-Ethynyl-9-fluorenol Scaffold

The fluorene moiety is a cornerstone in the design of functional organic materials due to its high fluorescence quantum yield, excellent thermal stability, and electron-rich nature.[1] The introduction of an ethynyl group and a hydroxyl group at the C-9 position breaks the aromaticity of the central five-membered ring, creating a sp³-hybridized carbon that serves as a versatile anchor for further functionalization.

The true value of 9-ethynyl-9-fluorenol lies in its dual reactivity:

-

The Terminal Alkyne: This group is a gateway to a vast array of carbon-carbon bond-forming reactions, most notably the Sonogashira coupling, "click" chemistry (azide-alkyne cycloadditions), and polymerization reactions.[2][3] This allows for the construction of extended π-conjugated systems, polymers, and complex heterocyclic structures.

-

The Tertiary Hydroxyl Group: This functional group can be involved in substitutions, eliminations, or rearrangements, often leading to the formation of fluorenylidene-type structures with unique electronic properties.[2][4]

This guide will first detail the foundational synthesis of 9-ethynyl-9-fluorenol from its readily available precursor, 9-fluorenone, before exploring the rich chemistry of its subsequent derivatization.

Core Synthesis: Ethynylation of 9-Fluorenone

The most direct and widely adopted method for synthesizing 9-ethynyl-9-fluorenol is the nucleophilic addition of an acetylide anion to the carbonyl carbon of 9-fluorenone.[5] This reaction transforms the planar, bright yellow 9-fluorenone into the white, crystalline product, 9-ethynyl-9-fluorenol.

Mechanism and Rationale

The reaction proceeds in two key steps:

-

Acetylide Formation: A strong base is required to deprotonate the terminal alkyne (acetylene gas or a protected acetylene), which has a pKa of approximately 25. Common bases include potassium hydroxide (KOH) in a suitable solvent, sodium amide (NaNH₂), or organolithium reagents like n-butyllithium (n-BuLi). The choice of base and solvent is critical; for instance, using KOH in DMSO provides a sufficiently basic medium to generate the acetylide in situ.

-

Nucleophilic Attack: The resulting acetylide anion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of 9-fluorenone. This breaks the C=O π-bond, forming a tetrahedral alkoxide intermediate.

-

Protonation: An acidic workup (e.g., with aqueous ammonium chloride or dilute HCl) protonates the alkoxide to yield the final tertiary alcohol product, 9-ethynyl-9-fluorenol.

Caption: Mechanism of 9-Ethynyl-9-fluorenol Synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the ethynylation of ketones.

Materials:

-

9-Fluorenone (1.0 eq)

-

Potassium hydroxide (KOH), powdered (3.0 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Acetylene gas

-

Ammonium chloride (NH₄Cl), saturated aqueous solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, and a septum, add powdered KOH (3.0 eq) and anhydrous THF.

-

Acetylene Introduction: Cool the suspension to 0 °C in an ice bath. Bubble acetylene gas through the stirred suspension for 30-45 minutes. The formation of potassium acetylide may be observed as a fine precipitate.

-

Addition of 9-Fluorenone: Dissolve 9-fluorenone (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture via syringe over 20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the yellow 9-fluorenone spot.

-

Work-up: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system like toluene/hexane to yield 9-ethynyl-9-fluorenol as a white solid.

Synthesis of Derivatives: Exploiting Dual Reactivity

The true synthetic utility of 9-ethynyl-9-fluorenol is realized in its derivatization. The alkyne and hydroxyl groups serve as handles for a wide range of transformations.

Reactions at the Terminal Alkyne: Building π-Conjugated Systems

The terminal alkyne is ideal for coupling reactions that extend the molecule's conjugation, a key strategy for developing novel optical and electronic materials.[2]

3.1.1. Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[6][7] It is one of the most powerful methods for forming C(sp)-C(sp²) bonds and is extensively used to synthesize derivatives of 9-ethynyl-9-fluorenol.[2][8]

Mechanism: The reaction involves two interconnected catalytic cycles.

-

Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (Ar-X). The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide intermediate, followed by reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.

-

Copper Cycle: The Cu(I) salt reacts with the terminal alkyne in the presence of an amine base to form the key copper(I) acetylide intermediate, which then participates in the transmetalation step of the palladium cycle.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. khu.elsevierpure.com [khu.elsevierpure.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. nbinno.com [nbinno.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 9-fluorenylphosphines for the Pd-catalyzed sonogashira, suzuki, and Buchwald-Hartwig coupling reactions in organic solvents and water - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 9-Ethynyl-9-fluorenol: A Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction

9-Ethynyl-9-fluorenol (CAS: 13461-74-0, Molecular Formula: C₁₅H₁₀O) is a multifunctional organic compound featuring a rigid, planar fluorene backbone functionalized with both a hydroxyl and an ethynyl group at the C9 position.[1] This unique trifunctional architecture makes it a valuable building block in supramolecular chemistry, materials science, and drug development. Its derivatives have been explored for applications as optoelectronic materials and fluorophores.[2]

The precise confirmation of its molecular structure and the assessment of its purity are paramount for any research or development application. Spectroscopic analysis provides a definitive, non-destructive method for structural elucidation. This guide offers an in-depth examination of the core spectroscopic techniques used to characterize 9-Ethynyl-9-fluorenol, grounded in the principles of nuclear magnetic resonance (NMR), vibrational (IR), and mass spectrometry (MS), as well as UV-Visible electronic spectroscopy. The causality behind spectral features is explained to provide a framework for confident structural verification.

Molecular Structure and Spectroscopic Implications

The structure of 9-Ethynyl-9-fluorenol dictates its spectroscopic signature. The key features are:

-

Fluorenyl Group: A large, aromatic system that gives rise to characteristic signals in NMR and strong absorptions in UV-Vis spectroscopy.

-

Tertiary Alcohol (-OH): Produces a distinct signal in ¹H NMR and a prominent absorption band in IR spectroscopy.

-

Ethynyl Group (-C≡CH): Contains a terminal alkyne proton and a carbon-carbon triple bond, both of which have highly characteristic signals in ¹H NMR, ¹³C NMR, and IR spectroscopy.

An unambiguous assignment of spectroscopic data requires a clear numbering system for the atoms, as depicted below.

Caption: Molecular Structure of 9-Ethynyl-9-fluorenol with Atom Numbering.

Synthesis and Sample Preparation Considerations

A common and reliable route to 9-Ethynyl-9-fluorenol is the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of 9-fluorenone. This is typically achieved using lithium acetylide or by bubbling acetylene gas through a solution of 9-fluorenone in the presence of a strong base like potassium hydroxide.

Causality: Understanding the synthesis is critical for anticipating potential impurities. The most likely impurities are unreacted 9-fluorenone and potential side-products from self-condensation or rearrangement. A pure sample is essential for accurate spectroscopic characterization, as impurities will introduce extraneous signals. Purification is typically achieved via recrystallization or column chromatography. For analysis, the purified solid should be dissolved in an appropriate solvent (e.g., deuterated chloroform for NMR, HPLC-grade ethanol for UV-Vis).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] For 9-Ethynyl-9-fluorenol, both ¹H and ¹³C NMR are required for a full structural assignment.

Self-Validation: The combination of ¹H chemical shifts, integration (proton count), and multiplicity (splitting patterns) must be fully consistent with the ¹³C spectrum (number of unique carbons) to provide a self-validating structural confirmation.

Note: While 9-Ethynyl-9-fluorenol is a known compound, a definitive, publicly citable experimental dataset of its NMR spectra was not available in the conducted literature search. The data presented below is a high-confidence prediction based on established structure-spectra correlations and analysis of similar fluorenol derivatives.[1]

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct regions: the downfield aromatic region, and two upfield singlets for the hydroxyl and acetylenic protons.

-

Aromatic Protons (H1-H8): The eight protons on the fluorene backbone will appear in the aromatic region, typically between 7.2 and 7.8 ppm. Due to the molecule's symmetry, there are four unique proton environments. Protons closer to the electron-withdrawing ethynyl and hydroxyl groups may be shifted slightly downfield. The signals will appear as complex multiplets due to proton-proton (homonuclear) coupling.

-

Acetylenic Proton (H11): The terminal alkyne proton is expected to appear as a sharp singlet. Its chemical shift is typically around 2.5-3.0 ppm.

-

Hydroxyl Proton (-OH): The alcohol proton will also appear as a singlet. Its chemical shift is variable and depends on solvent, concentration, and temperature, but can often be found between 2.0 and 4.0 ppm. This peak can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the -OH signal to disappear due to proton exchange.

Table 1: Predicted ¹H NMR Data for 9-Ethynyl-9-fluorenol in CDCl₃

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.7 - 7.8 | m (multiplet) | 4H | Aromatic (H1, H4, H5, H8) |

| ~ 7.3 - 7.5 | m (multiplet) | 4H | Aromatic (H2, H3, H6, H7) |

| ~ 2.7 | s (singlet) | 1H | Acetylenic C≡C-H |

| ~ 2.4 | s (singlet, broad) | 1H | Hydroxyl OH |

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Due to symmetry, 8 distinct carbon signals are predicted for the 15 carbons.

-

Aromatic Carbons (C1-C8a, C9a): The twelve sp² carbons of the fluorene ring system will appear in the range of ~120-150 ppm. The two carbons directly bonded to the C9 position (C8a, C9a) are quaternary and will likely be the most downfield in this group.

-

Alkynyl Carbons (C10, C11): The two sp-hybridized carbons of the ethynyl group have characteristic shifts between ~70 and 90 ppm. The terminal carbon (C11) is typically slightly upfield of the internal one (C10).

-

C9 Carbon: The sp³-hybridized carbon bearing the hydroxyl and ethynyl groups will appear significantly upfield from the aromatic carbons, likely in the ~75-85 ppm range.

Table 2: Predicted ¹³C NMR Data for 9-Ethynyl-9-fluorenol in CDCl₃

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~ 145 - 150 | C4a, C4b (Quaternary) |

| ~ 140 - 142 | C8a, C9a (Quaternary) |

| ~ 128 - 130 | C4, C5 |

| ~ 125 - 127 | C2, C7 |

| ~ 120 - 122 | C1, C8 & C3, C6 |

| ~ 85 - 90 | C ≡C-H (C10) |

| ~ 75 - 85 | C 9-OH |

| ~ 70 - 75 | C≡C -H (C11) |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of purified 9-Ethynyl-9-fluorenol and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[2]

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

Acquisition:

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical TMS signal.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., 30° pulse, 2-4 second relaxation delay).

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the ¹H and ¹³C spectra by setting the TMS signal to 0.00 ppm. Integrate the ¹H signals.

Vibrational Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing definitive evidence for the presence of specific functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of 9-Ethynyl-9-fluorenol is dominated by the characteristic absorptions of its three key functional groups. Attenuated Total Reflectance (ATR) is a common and convenient sampling technique.[4]

-

O-H Stretch: A strong, broad absorption band is expected in the region of 3500-3200 cm⁻¹, characteristic of an alcohol O-H bond. Broadening is due to hydrogen bonding.

-

C≡C-H Stretch: A sharp, strong absorption should appear around 3300 cm⁻¹, which is highly characteristic of a terminal alkyne C-H stretch.[3]

-

C≡C Stretch: A weak to medium, sharp absorption is expected in the 2150-2100 cm⁻¹ region. This peak confirms the presence of the carbon-carbon triple bond.

-

Aromatic C-H Stretch: Absorptions appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are indicative of the aromatic C-H bonds.

-

Aromatic C=C Stretch: Medium to strong absorptions in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the fluorene rings.

Table 3: Key IR Absorption Bands for 9-Ethynyl-9-fluorenol

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| ~ 3300 | Sharp, Strong | Acetylenic C-H Stretch |

| 3500 - 3200 | Broad, Strong | Alcohol O-H Stretch |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2120 - 2100 | Weak-Medium, Sharp | Alkyne C≡C Stretch |

| 1600, 1450 | Medium-Strong | Aromatic C=C Ring Stretch |

Experimental Protocol: ATR-IR Spectroscopy

-

Background Spectrum: Ensure the ATR crystal (e.g., diamond) is clean.[5] Record a background spectrum of the empty crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.

-

Sample Application: Place a small amount (~1-2 mg) of the solid 9-Ethynyl-9-fluorenol powder onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.[6]

-

Sample Spectrum: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, release the pressure clamp, remove the bulk of the sample, and clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol), then allow it to dry completely.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable structural information based on the fragmentation pattern of the molecule. Electron Ionization (EI) is a common "hard" ionization technique that induces reproducible fragmentation.[7]

For 9-Ethynyl-9-fluorenol (MW = 206.24 g/mol ), the following ions are expected and observed[1]:

-

Molecular Ion (M⁺˙) at m/z = 206: This peak confirms the molecular weight of the compound. Its presence indicates that the molecule is stable enough to survive the high-energy ionization process.

-

Fragment at m/z = 189: This prominent peak corresponds to the loss of a hydroxyl radical (•OH), a mass of 17 Da. This is a very common fragmentation pathway for alcohols.

-

Fragment at m/z = 178: This is the base peak (most intense) and corresponds to the subsequent loss of an ethynyl radical (•C₂H) from the m/z 206 ion or the loss of a hydrogen atom from the m/z 179 fragment (which itself could arise from rearrangement). The stability of the resulting fluorenyl cation system makes this a highly favored fragmentation.

Table 4: Key Mass Spectrometry Data (EI) for 9-Ethynyl-9-fluorenol

| m/z | Proposed Identity | Significance |

|---|---|---|

| 206 | [C₁₅H₁₀O]⁺˙ | Molecular Ion (M⁺˙) |

| 189 | [M - OH]⁺ | Loss of hydroxyl radical |

| 178 | [M - C₂H₂]⁺˙ or [M - CO]⁺˙ | Base Peak, likely loss of acetylene or CO after rearrangement |

Experimental Protocol: Electron Ionization MS

-

Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). The sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC) inlet.

-

Ionization: In the ion source, the sample molecules in the gas phase are bombarded with high-energy electrons (typically 70 eV).[8] This ejects an electron from the molecule, creating a positively charged radical ion (M⁺˙).

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.

-

Acceleration: The positively charged ions are accelerated out of the ion source by an electric field.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value, creating the mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electron systems.

The fluorene core of 9-Ethynyl-9-fluorenol is a strong chromophore. The spectrum is expected to be dominated by π→π* transitions within this extensive conjugated system. Compared to the parent 9-fluorenone, which shows an absorption maximum around 380 nm in hexane, the introduction of the ethynyl group extends the conjugation. This extension of the π-system typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity). Therefore, the principal absorption maxima (λ_max) for 9-Ethynyl-9-fluorenol are expected to be observed at wavelengths slightly longer than those of its parent aromatic system.

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. HPLC-grade ethanol or cyclohexane are common choices.

-

Solution Preparation: Prepare a dilute stock solution of 9-Ethynyl-9-fluorenol of a known concentration (e.g., 1x10⁻³ M). From this, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrometer. Record a baseline (blank) spectrum to subtract the absorbance of the solvent and cuvette.

-

Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrometer.

-

Acquisition: Scan a range of wavelengths (e.g., 200-500 nm) and record the absorption spectrum. Identify the wavelength(s) of maximum absorbance (λ_max).

General Workflow and Data Integration

A robust characterization relies on the integration of data from multiple techniques. No single method provides a complete picture, but together they offer unambiguous proof of structure.

Caption: A validated workflow for the spectroscopic characterization of an organic compound.

Conclusion

The spectroscopic characterization of 9-Ethynyl-9-fluorenol is a clear illustration of how multiple analytical techniques provide complementary information for unequivocal structure determination. Mass spectrometry confirms the molecular weight and key fragmentation pathways. Infrared spectroscopy provides direct evidence of the critical hydroxyl and terminal alkyne functional groups. NMR spectroscopy, even based on predicted values, maps out the complete carbon-hydrogen framework. Finally, UV-Vis spectroscopy characterizes the electronic nature of the conjugated fluorenyl system. Together, these methods form a self-validating system that confirms the identity and purity of 9-Ethynyl-9-fluorenol, enabling its confident use in research and development.

References

-

ResearchGate. Synthesis of 9-ethynyl-9-fluorenol and its derivatives for crystallographic and optical properties study. Available at: [Link].

-

LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS. Available at: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 518771, 9-Ethynyl-9-fluorenol. Available at: [Link].

-

University of Bath. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link].

-

Kyung Hee University. (2015). Synthesis and characterization of poly(9-ethynyl-9-hydroxyfluorene). Available at: [Link].

-

National Institute of Standards and Technology. 9-Ethynyl-9-fluorenol in NIST Chemistry WebBook. Available at: [Link].

-

Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link].

-

Moorpark College. Experiment #16 – Introduction to IR and NMR Spectroscopy. Available at: [Link].

-

Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Available at: [Link].

-

University of Illinois Urbana-Champaign. Sample Preparation – FT-IR/ATR. Available at: [Link].

-

Shimadzu Corporation. Ionization Modes: EI. Available at: [Link].

-

Diau, E. W.-G., et al. (2017). Revisiting the photophysics of 9-fluorenone: Ultrafast time-resolved fluorescence and theoretical studies. Chemical Physics Letters, 686, 218–222. Available at: [Link].

Sources

- 1. 9-Ethynyl-9-fluorenol | C15H10O | CID 518771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 9-Ethynyl-9-fluorenol [webbook.nist.gov]

- 4. 9-fluorenol | C13H10O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 5. 9H-Fluoren-9-ol [webbook.nist.gov]

- 6. 9-Fluorenol | 1689-64-1 [amp.chemicalbook.com]

- 7. 9-ETHYNYL-9-FLUORENOL(13461-74-0) 13C NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Crystal Structure of 9-Ethynyl-9-fluorenol

This guide provides a comprehensive technical overview of the synthesis, crystallization, and detailed crystal structure analysis of 9-Ethynyl-9-fluorenol (C₁₅H₁₀O). Designed for researchers, medicinal chemists, and materials scientists, this document elucidates the critical structural features and intermolecular interactions that govern the solid-state architecture of this versatile molecule, grounding the discussion in established experimental protocols and crystallographic data.

Introduction and Significance

Fluorene derivatives are a cornerstone of modern materials science and drug discovery, prized for their rigid, planar structure and rich photophysical properties.[1] These compounds form the backbone of organic light-emitting diodes (OLEDs), semiconductors, and fluorescent probes.[1] In the pharmaceutical realm, the fluorene scaffold is present in molecules with demonstrated anti-tumor, anti-inflammatory, and antibacterial activities.[1]

9-Ethynyl-9-fluorenol is a particularly noteworthy derivative. The introduction of a reactive ethynyl group at the C9 position provides a versatile chemical handle for further functionalization via click chemistry or Sonogashira coupling reactions, making it an invaluable building block for creating complex molecular architectures.[2] Understanding its three-dimensional structure in the solid state is paramount for rationally designing new materials and for elucidating structure-property relationships. The crystal structure dictates molecular packing, which in turn influences critical properties such as charge transport, luminescence efficiency, and bioavailability. This guide provides the foundational crystallographic knowledge essential for these advanced applications.

Synthesis and Single-Crystal Growth

The preparation of high-purity, crystalline 9-Ethynyl-9-fluorenol is the critical first step for any subsequent structural or application-based study. The synthesis relies on the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of 9-fluorenone.

Experimental Protocol: Synthesis

This protocol describes a standard laboratory procedure for the synthesis of 9-Ethynyl-9-fluorenol from 9-fluorenone.

Causality: The core of this synthesis is a Grignard-type reaction. Ethynylmagnesium bromide is a potent nucleophile that readily attacks the carbonyl carbon of 9-fluorenone. The subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol. Anhydrous conditions are critical as Grignard reagents react violently with water.

Step-by-Step Methodology:

-

Reaction Setup: A 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, is dried in an oven at 120°C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen.

-

Reagent Preparation: 9-fluorenone (5.0 g, 27.7 mmol) is dissolved in 100 mL of anhydrous tetrahydrofuran (THF) and transferred to the reaction flask.

-

Grignard Addition: The flask is cooled to 0°C in an ice bath. Ethynylmagnesium bromide (0.5 M in THF, 61 mL, 30.5 mmol, 1.1 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C. The solution will typically change color.

-

Reaction Monitoring: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2 hours. The progress is monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system until the starting 9-fluorenone spot is consumed.

-

Quenching: The reaction is carefully quenched by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (1 x 50 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (eluent: 9:1 to 4:1 Hexane:Ethyl Acetate gradient) to yield 9-Ethynyl-9-fluorenol as a white to off-white solid.

Caption: Synthesis workflow for 9-Ethynyl-9-fluorenol.

Experimental Protocol: Single-Crystal Growth

Causality: The formation of diffraction-quality single crystals requires slow, controlled precipitation from a saturated solution. Slow evaporation allows the molecules to arrange themselves into a thermodynamically stable, ordered crystal lattice. A solvent system in which the compound has moderate solubility is ideal; a mixture of a good solvent (dichloromethane) and a poor solvent (hexane) allows for fine-tuning of the evaporation rate and solubility.

Step-by-Step Methodology:

-

Solution Preparation: Dissolve approximately 20 mg of purified 9-Ethynyl-9-fluorenol in 1 mL of dichloromethane in a small, clean vial.

-

Anti-Solvent Addition: Slowly add hexane dropwise until the solution becomes faintly turbid. Add one or two drops of dichloromethane to redissolve the precipitate, resulting in a perfectly saturated solution.

-

Crystallization: Cover the vial with a cap containing a few pinholes to allow for slow evaporation.

-

Incubation: Place the vial in a vibration-free environment at room temperature.

-

Harvesting: Colorless, needle-like or prismatic crystals suitable for X-ray diffraction should form within 2-7 days.

Crystallographic and Structural Analysis

The definitive crystal structure of 9-Ethynyl-9-fluorenol was determined by low-temperature (100 K) single-crystal X-ray diffraction.[3] The key findings from this analysis are summarized below.

Crystal Data Summary

The crystallographic data provides the fundamental parameters of the unit cell and the overall crystal packing.

| Parameter | Value |

| Chemical Formula | C₁₅H₁₀O |

| Formula Weight | 206.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 22.01 |

| b (Å) | 6.13 |

| c (Å) | 31.54 |

| α (°) | 90 |

| β (°) | 106.8 |

| γ (°) | 90 |

| Volume (ų) | 4071.9 |

| Z | 16 |

| Molecules per ASU | 2 |

| Temperature (K) | 100 |

| CCDC Deposition No. | 233474 |

| Source: J. Phys. Chem. A 2003, 107, 47, 10994–11003[3] |

ASU = Asymmetric Unit

The structure crystallizes in the centrosymmetric space group C2/c, with two independent molecules in the asymmetric unit.[3] This means that the fundamental building block of the crystal lattice consists of two distinct 9-Ethynyl-9-fluorenol molecules that are not related by any symmetry operation within the unit cell.

Intermolecular Interactions: The Hydrogen-Bonding Network

The crystal packing of 9-Ethynyl-9-fluorenol is dominated by a network of hydrogen bonds. The hydroxyl (-OH) group of the fluorenol moiety acts as a hydrogen bond donor, while the oxygen atom of a neighboring molecule acts as the acceptor.

The analysis reveals two distinct, medium-strength O—H···O hydrogen bonds that link the two independent molecules in the asymmetric unit into chains.[3] Beyond these primary interactions, the crystal structure is further stabilized by a diverse array of weaker C—H···O and C—H···π interactions.[3] This intricate network of non-covalent interactions is crucial for the overall stability and packing of the crystal.

Caption: O-H···O hydrogen bonding in 9-Ethynyl-9-fluorenol.

Conclusion

This technical guide has detailed the synthesis, crystallization, and structural analysis of 9-Ethynyl-9-fluorenol. The molecule crystallizes in the monoclinic C2/c space group, with its solid-state architecture primarily directed by a robust network of O—H···O hydrogen bonds. This foundational understanding of its crystal structure is indispensable for scientists and researchers aiming to leverage this versatile building block in the development of advanced functional materials and novel therapeutic agents. The provided protocols offer a validated pathway for obtaining high-quality material for further investigation.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 518771, 9-Ethynyl-9-fluorenol. Retrieved January 4, 2026 from [Link].[4]

-

Overgaard, J., & Iversen, B. B. (2003). Influence of Crystal Effects on Molecular Charge Densities in a Study of 9-Ethynyl-9-fluorenol. The Journal of Physical Chemistry A, 107(47), 10994–11003. [Link].[3]

-

Ye, J., et al. (2007). Synthesis of 9-ethynyl-9-fluorenol and its derivatives for crystallographic and optical properties study. Tetrahedron, 63(45), 11040-11047. [Link].[2]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved January 4, 2026, from [Link].[5]

-

Sherrill Group. (n.d.). Research: Intermolecular Interactions. Retrieved January 4, 2026, from [Link].[6]

-

Schulze, B., et al. (2012). Competitive interactions in crystalline 9-pyridyl-9-fluorenols: crossover from O–H⋯O to O–H⋯N hydrogen bonding to construct intra- and intermolecular, helical and linear contact modes. CrystEngComm, 14(3), 968-977. [Link].[7]

-

NIST. (n.d.). 9-Ethynyl-9-fluorenol. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link].[8]

-

Studylib. (2007). 9-Fluorenol Synthesis: Lab Report - Reduction of 9-Fluorenone. Retrieved January 4, 2026, from [Link].

-

Wang, L., et al. (2014). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Green Chemistry, 16(5), 2299-2303. [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 9-Ethynyl-9-fluorenol | C15H10O | CID 518771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 6. Research: Intermolecular Interactions - Sherrill Group [vergil.chemistry.gatech.edu]

- 7. Competitive interactions in crystalline 9-pyridyl-9-fluorenols: crossover from O–H⋯O to O–H⋯N hydrogen bonding to construct intra- and intermolecular, helical and linear contact modes - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. 9-Ethynyl-9-fluorenol [webbook.nist.gov]

An In-depth Technical Guide to the Photophysical Properties of 9-Ethynyl-9-fluorenol Derivatives: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Rising Prominence of 9-Ethynyl-9-fluorenol Derivatives

The fluorene scaffold, a polycyclic aromatic hydrocarbon, has long captured the attention of chemists and material scientists due to its inherent fluorescence and rigid, planar structure.[1] The functionalization of this core at the C-9 position, in particular, has opened up a vast landscape of molecular design with tunable electronic and photophysical properties. Among these, 9-Ethynyl-9-fluorenol derivatives have emerged as a particularly promising class of compounds. The introduction of the ethynyl group at the C-9 position not only extends the π-conjugation of the fluorene system but also provides a versatile handle for further chemical modifications, making these derivatives attractive candidates for a wide range of applications, from organic light-emitting diodes (OLEDs) to advanced therapeutic agents.[2]

This in-depth technical guide provides a comprehensive overview of the photophysical properties of 9-Ethynyl-9-fluorenol derivatives. We will delve into their synthesis, explore the nuances of their electronic absorption and emission characteristics, and detail the experimental methodologies for their characterization. Furthermore, this guide will illuminate the critical structure-property relationships that govern their behavior and discuss their burgeoning potential in the field of drug development, with a focus on their anticancer activities.

I. Synthesis and Structural Characterization: Building the Core

The synthesis of 9-Ethynyl-9-fluorenol derivatives typically commences with the commercially available 9-fluorenone. The key step involves the nucleophilic addition of an ethynyl group to the carbonyl carbon at the C-9 position. This is most commonly achieved through a Grignard reaction using ethynylmagnesium bromide.[3]

Detailed Experimental Protocol: Synthesis of 9-Ethynyl-9-fluorenol

Materials:

-

9-Fluorenone

-

Ethynylmagnesium bromide (0.5 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A two-necked round-bottom flask is flame-dried under a stream of inert gas (e.g., argon or nitrogen) and fitted with a magnetic stir bar and a dropping funnel.

-

Dissolution: 9-Fluorenone is dissolved in anhydrous THF in the flask.

-

Grignard Addition: The solution is cooled to 0 °C in an ice bath. The ethynylmagnesium bromide solution is then added dropwise from the dropping funnel to the stirred solution of 9-fluorenone over a period of 30 minutes.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 9-Ethynyl-9-fluorenol is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent. The pure product is typically obtained as a white to off-white solid.

Structural Characterization:

The synthesized 9-Ethynyl-9-fluorenol and its derivatives are thoroughly characterized using a suite of spectroscopic techniques to confirm their molecular structure and purity. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the proton and carbon framework of the molecule.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the hydroxyl (-OH) and ethynyl (-C≡C-H) vibrations.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the compound.

II. Photophysical Properties: Harnessing the Power of Light

The defining feature of 9-Ethynyl-9-fluorenol derivatives is their intrinsic ability to interact with light. Understanding their absorption and emission properties is paramount for their application in various fields.

A. Electronic Absorption and Emission

9-Ethynyl-9-fluorenol derivatives typically exhibit strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum, with absorption maxima (λ_max,abs_) often observed between 250 and 350 nm.[4] These absorptions correspond to π-π* electronic transitions within the conjugated fluorene system. The emission spectra, on the other hand, are characterized by fluorescence in the UV or blue region of the visible spectrum, with emission maxima (λ_max,em_) typically ranging from 350 to 450 nm.[5]

The specific absorption and emission wavelengths, as well as the intensity of these transitions, are highly sensitive to the substitution pattern on the fluorene ring and the nature of the solvent. This solvatochromism, or the change in color with solvent polarity, is a key indicator of changes in the electronic distribution of the molecule in its ground and excited states.[6]

B. Fluorescence Quantum Yield (Φ_F_): A Measure of Efficiency

The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[7][8] A high quantum yield is desirable for applications such as fluorescent probes and OLEDs. 9-Ethynyl-9-fluorenol derivatives have been reported to exhibit moderate to high fluorescence quantum yields, making them promising candidates for such applications.[2]

Detailed Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The relative method, using a well-characterized standard with a known quantum yield, is a widely used and reliable technique for determining the fluorescence quantum yield of a sample.[7][9]

Materials:

-

Sample of 9-Ethynyl-9-fluorenol derivative

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54)

-

Spectroscopic grade solvent

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The slope of the resulting linear plots is proportional to the fluorescence quantum yield.

-

The quantum yield of the sample (Φ_F,sample_) can be calculated using the following equation:

Φ_F,sample_ = Φ_F,standard_ × (Slope_sample_ / Slope_standard_) × (n_sample_² / n_standard_²)

where n is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.

-

C. Excited-State Lifetime (τ): The Duration of Fluorescence

The excited-state lifetime is the average time a molecule spends in the excited state before returning to the ground state. This parameter provides valuable insights into the dynamics of the excited state and can be influenced by various quenching processes. Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the nanosecond range.[10][11]

Detailed Experimental Protocol: Measurement of Excited-State Lifetime using TCSPC

Instrumentation:

-

Pulsed light source (e.g., picosecond laser diode or LED)

-

Sample holder

-

Fast photodetector (e.g., photomultiplier tube or single-photon avalanche diode)

-

TCSPC electronics

Procedure:

-

Sample Preparation: Prepare a dilute solution of the 9-Ethynyl-9-fluorenol derivative in a suitable solvent.

-

Instrument Setup: The pulsed light source excites the sample, and the emitted photons are detected by the fast photodetector. The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon.

-

Data Acquisition: This process is repeated thousands or millions of times, and a histogram of the arrival times of the photons is constructed. This histogram represents the fluorescence decay curve.

-

Data Analysis: The fluorescence decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the excited-state lifetime(s).

III. Structure-Property Relationships: Designing for Functionality

The photophysical properties of 9-Ethynyl-9-fluorenol derivatives can be rationally tuned by modifying their chemical structure. This understanding of structure-property relationships is crucial for designing molecules with specific, desired characteristics.

Key Structural Modifications and Their Effects:

-

Substitution on the Fluorene Ring (C-2 and C-7 positions): Introducing electron-donating or electron-withdrawing groups at the C-2 and C-7 positions can significantly alter the energy levels of the molecule, leading to shifts in the absorption and emission wavelengths. For example, attaching electron-donating groups can lead to a red-shift (bathochromic shift) in the spectra.

-

Modification of the Ethynyl Group: The terminal hydrogen of the ethynyl group can be replaced with various substituents. For instance, coupling with other aromatic or heterocyclic moieties can extend the π-conjugation, resulting in further red-shifted absorption and emission, and potentially enhanced two-photon absorption properties.[2]

-

Derivatization of the Hydroxyl Group: The hydroxyl group at the C-9 position can be esterified or etherified. This can influence the solubility and intermolecular interactions of the derivatives, which in turn can affect their solid-state photophysical properties.

IV. Applications in Drug Development: A New Frontier

Beyond their applications in materials science, fluorene derivatives have garnered significant interest in the field of drug development due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][12] The unique structural and electronic features of 9-Ethynyl-9-fluorenol derivatives make them intriguing candidates for the development of novel therapeutic agents.

Anticancer Activity and Mechanism of Action

Several studies have highlighted the potential of fluorene derivatives as anticancer agents.[13][14] Their proposed mechanisms of action are often multifaceted and can involve:

-

Induction of Apoptosis: Many fluorene derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. One of the key mechanisms is the generation of reactive oxygen species (ROS), which can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[12][13]

-

Enzyme Inhibition: Certain fluorene derivatives have been found to inhibit the activity of key enzymes involved in cancer cell proliferation and survival, such as dihydrofolate reductase (DHFR).[1]

-

DNA Intercalation: The planar aromatic structure of the fluorene core allows some derivatives to intercalate between the base pairs of DNA, disrupting DNA replication and transcription and ultimately leading to cell death.[14]

The 9-ethynyl-9-fluorenol scaffold provides a versatile platform for the design of new anticancer drugs. The ethynyl and hydroxyl functionalities can be modified to improve drug-target interactions, enhance cellular uptake, and modulate the pharmacokinetic properties of the compounds.

Signaling Pathways in Anticancer Activity

The anticancer effects of fluorene derivatives are often mediated through the modulation of specific cellular signaling pathways. For instance, the generation of ROS can activate stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) pathways, leading to the phosphorylation of pro-apoptotic proteins and the initiation of the apoptotic cascade.

Figure 1. Simplified signaling pathway for the induction of apoptosis by 9-Ethynyl-9-fluorenol derivatives.

V. Conclusion and Future Perspectives

9-Ethynyl-9-fluorenol derivatives represent a fascinating and versatile class of compounds with a rich photophysical landscape and promising biological activities. Their tunable electronic properties, coupled with their synthetic accessibility, make them highly attractive for a diverse range of applications, from next-generation optoelectronic materials to innovative anticancer therapeutics.

The future of research in this area will likely focus on the rational design of novel derivatives with enhanced photophysical properties, such as near-infrared emission and high two-photon absorption cross-sections, for applications in bioimaging and photodynamic therapy. Furthermore, a deeper understanding of their mechanism of action at the molecular level will be crucial for the development of targeted and effective drug candidates. The continued exploration of the structure-property relationships of these remarkable molecules will undoubtedly unlock new and exciting opportunities in both materials science and medicine.

VI. References

-

BenchChem. (2025). Unveiling the Biological Potential of Fluorene Derivatives: A Comparative Guide. BenchChem.

-

A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy. (2023). PubMed. [Link]

-

Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene. (2019). National Institutes of Health. [Link]

-

Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives. (2018). MDPI. [Link]

-

Synthesis of 9-ethynyl-9-fluorenol and its derivatives for crystallographic and optical properties study. (2025). ResearchGate. [Link]

-

Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2022). MDPI. [Link]

-

Synthesis and biological evaluation of novel dibenzofluorene derivatives as anticancer agents. (2009). National Institutes of Health. [Link]

-

Two-Photon Absorption and Optical Limiting Properties of a New 9-Branched Fluorene Derivative. (2010). Hindawi. [Link]

-

A Guide to Recording Fluorescence Quantum Yields. (n.d.). University of California, Irvine. [Link]

-

Relative Quantum Yield. (n.d.). Edinburgh Instruments. [Link]

-

Fluorescence Quantum Yields—Methods of Determination and Standards. (2008). ResearchGate. [Link]

-

Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (2022). MDPI. [Link]

-

Revisiting the photophysics of 9-fluorenone: Ultrafast time-resolved fluorescence and theoretical studies. (2017). ScienceDirect. [Link]

-

Photophysical properties of functionalized terphenyls and implications to photoredox catalysis. (2023). ChemRxiv. [Link]

-

Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication. (2021). National Institutes of Health. [Link]

-

Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives. (2020). Royal Society of Chemistry. [Link]

-

Normalised absorption (left) and fluorescence (right) spectra of compounds 1a-d and AcPyr in CHCl 3 (l exc ¼ 390 nm for 1a-d and 330 nm for AcPyr). (2016). ResearchGate. [Link]

-

End-Functionalized Poly(9,9′-dialkyl-fluorene-2,7-vinylene)s Exhibiting Unique Emitting Properties, Prepared by Acyclic Diene Metathesis Polymerization, Coupled with Wittig-Type Coupling. (2013). National Institutes of Health. [Link]

-

Comprehensive photophysical behaviour of ethynyl fluorenes and ethynyl anthracenes investigated by fast and ultrafast time-resolved spectroscopy. (2011). Semantic Scholar. [Link]

-

9-Ethynyl-9-fluorenol. (n.d.). PubChem. [Link]

-

Synthesis of harmaline N-9 derivatives and investigation of in vitro anticancer activity. (2025). PubMed. [Link]

-

Synthesis of 9-Borafluorene derivatives with steric modulation. (2022). Taylor & Francis. [Link]

-

Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. (2021). MDPI. [Link]

-

Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives. (2025). ResearchGate. [Link]

-

Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis. (2021). MDPI. [Link]

-

Natural biomolecules and derivatives as anticancer immunomodulatory agents. (2023). Frontiers. [Link]

-

Time-Resolved Fluorescence Spectroscopy and Fluorescence Lifetime Imaging Microscopy for Characterization of Dendritic Polymer Nanoparticles and Applications in Nanomedicine. (2016). MDPI. [Link]

-

Time-Resolved Fluorescence Studies of Fullerene Derivatives. (2025). ResearchGate. [Link]

-

Exploring Time-Resolved Fluorescence Data: A Software Solution for Model Generation and Analysis. (2024). MDPI. [Link]

-

9-Ethynyl-9-fluorenol - Optional[Raman] - Spectrum. (n.d.). SpectraBase. [Link]

Sources

- 1. Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive photophysical behaviour of ethynyl fluorenes and ethynyl anthracenes investigated by fast and ultrafast time-resolved spectroscopy. | Semantic Scholar [semanticscholar.org]

- 7. chem.uci.edu [chem.uci.edu]

- 8. edinst.com [edinst.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of novel dibenzofluorene derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Thermal Stability of 9-Ethynyl-9-fluorenol Compounds

Abstract

9-Ethynyl-9-fluorenol and its derivatives are a class of molecules with significant potential in materials science and pharmaceutical development, owing to their unique structural and electronic properties. A critical parameter governing their applicability, particularly in melt processing, high-temperature applications, and formulation, is their thermal stability. This guide provides a comprehensive technical overview of the thermal stability of 9-ethynyl-9-fluorenol compounds. We will explore the theoretical underpinnings of their stability, present detailed protocols for experimental characterization using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and discuss the anticipated decomposition pathways based on analogous structures. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of these promising compounds.

Introduction: The Significance of 9-Ethynyl-9-fluorenol

9-Ethynyl-9-fluorenol is a tertiary propargyl alcohol characterized by a rigid, polycyclic aromatic fluorene core.[1] The presence of the hydroxyl and ethynyl functionalities at the C-9 position makes it a versatile building block for the synthesis of more complex molecules, including polymers and pharmacologically active compounds.[2] The thermal stability of this molecule is a key determinant of its utility. For instance, in polymerization reactions, the monomer must withstand the reaction temperatures without significant degradation.[3] Similarly, in the context of drug development, understanding the thermal decomposition profile is crucial for defining storage conditions and assessing shelf-life.

This guide will delve into the factors that govern the thermal stability of 9-ethynyl-9-fluorenol, providing a framework for its rational application in various scientific and industrial settings.

Theoretical Considerations for Thermal Stability

The thermal stability of an organic molecule is intrinsically linked to its chemical structure, specifically the bond dissociation energies of its constituent bonds. In the case of 9-ethynyl-9-fluorenol, several structural features are expected to influence its behavior at elevated temperatures:

-

The Fluorene Moiety: The fused aromatic ring system of fluorene is inherently stable due to electron delocalization. This core is not expected to be the primary site of thermal decomposition under typical processing conditions.

-

The Propargyl Alcohol Functionality: The C-O bond of the tertiary alcohol is anticipated to be the most thermally labile bond in the molecule. Studies on the thermal decomposition of propargyl alcohol (HC≡CCH₂OH) have shown that the primary decomposition pathway is the homolytic cleavage of the C-O bond, leading to the formation of a propargyl radical and a hydroxyl radical.[4][5] A similar mechanism is plausible for 9-ethynyl-9-fluorenol.

-

The Ethynyl Group: The carbon-carbon triple bond of the ethynyl group is relatively strong and not prone to facile thermal cleavage. However, at elevated temperatures, ethynyl groups can undergo exothermic cross-linking reactions, which can lead to polymerization and the formation of a more thermally stable network.[3][6] This suggests that the thermal behavior of 9-ethynyl-9-fluorenol may be complex, involving both decomposition and polymerization pathways.

Based on these considerations, a proposed initial step in the thermal decomposition of 9-ethynyl-9-fluorenol is the cleavage of the C-O bond, as illustrated in the diagram below.

Caption: Proposed initial step in the thermal decomposition of 9-ethynyl-9-fluorenol.

Experimental Characterization of Thermal Stability

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques for experimentally determining the thermal stability of a compound.[7][8]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] It provides information on decomposition temperatures, the presence of residual solvents or water, and the overall thermal stability of the material.

Table 1: Comparative Thermal Properties of Related Compounds

| Compound | Melting Point (°C) | Decomposition Onset (°C) | Reference(s) |

| 9-Fluorenol | 153-154 | > 200 (inferred) | [9] |

| Propargyl Alcohol | -30 | ~680 (in shock tube) | [5] |

| 9,9-Dimethyl-9H-fluoren-2-amine derivatives | N/A | > 325 | [10] |

Experimental Protocol: Thermogravimetric Analysis of 9-Ethynyl-9-fluorenol

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.[11] Use a clean, tared platinum or alumina pan.

-

Sample Preparation: Accurately weigh 5-10 mg of the 9-ethynyl-9-fluorenol sample into the TGA pan.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the percentage mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

-

Determine the temperature of maximum rate of mass loss from the derivative of the TGA curve (DTG).

-

Note the percentage of residual mass at the end of the experiment.

-

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.[8] It is used to determine melting points, glass transitions, and the enthalpy of phase changes and reactions.

Experimental Protocol: Differential Scanning Calorimetry of 9-Ethynyl-9-fluorenol

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).[12]

-

Sample Preparation: Accurately weigh 2-5 mg of the 9-ethynyl-9-fluorenol sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program (Heat-Cool-Heat):

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 200 °C) at a heating rate of 10 °C/min.

-

Hold isothermally for 2 minutes.

-

Cool the sample to 25 °C at a rate of 10 °C/min.

-

Ramp the temperature again to 200 °C at 10 °C/min.

-

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

From the first heating scan, determine the melting point (Tm) as the peak temperature of the endothermic melting transition.

-

From the second heating scan, observe any changes in the melting behavior, which might indicate thermal decomposition or polymerization during the first heating cycle.

-

Look for any exothermic events that could correspond to polymerization or cross-linking of the ethynyl groups.

-

Factors Influencing Thermal Stability

The thermal stability of 9-ethynyl-9-fluorenol can be influenced by several factors:

-

Purity: Impurities can act as catalysts for decomposition, lowering the onset temperature.

-

Atmosphere: The presence of oxygen can lead to oxidative degradation pathways, which typically occur at lower temperatures than thermal decomposition in an inert atmosphere.[13]

-

Substituents on the Fluorene Ring: Electron-withdrawing or electron-donating groups on the fluorene backbone can influence the bond strengths within the molecule and thus affect its thermal stability. Robust substituents like 9-phenyl-9-fluorenyl groups have been shown to improve thermal and electrochemical stability in related systems.[14]

Conclusion

While direct experimental data on the thermal stability of 9-ethynyl-9-fluorenol is not yet widely published, a comprehensive understanding of its likely behavior can be inferred from its chemical structure and the known properties of analogous compounds. The primary mode of thermal decomposition is expected to be initiated by the cleavage of the C-O bond of the tertiary propargyl alcohol. The presence of the ethynyl group may introduce a competing pathway of thermal polymerization at higher temperatures.

For researchers and developers working with 9-ethynyl-9-fluorenol and its derivatives, a thorough experimental characterization using TGA and DSC is essential. The protocols outlined in this guide provide a robust framework for obtaining reliable and reproducible data on the thermal stability of these compounds, which is critical for their successful application in advanced materials and pharmaceuticals.

References

-

Sharath, N., Reddy, K. P. J., & Arunan, E. (2014). Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study. The Journal of Physical Chemistry A, 118(33), 6466–6478. [Link]

-

Sharath, N., Reddy, K., & Arunan, E. (2014). Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. Semantic Scholar. [Link]

-

Sharath, N., Reddy, K. P. J., & Arunan, E. (2014). Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. PubMed. [Link]

-

Sharath, N., Reddy, K. P. J., & Arunan, E. (2014). Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study. ResearchGate. [Link]

-

Wang, Y., et al. (2021). Thermal Behavior of Functionalized Polybenzoxazines: Part 2, Directive Influence of Ethynyl Group. ResearchGate. [Link]

-

Sanda, F., et al. (2016). Ethynylene-linked multifunctional benzoxazines: the effect of the ethynylene group and packing on thermal behavior. Polymer Chemistry. [Link]

-

Singh, S., et al. (2019). Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. ACS Omega. [Link]

-

Li, J., et al. (2021). A 9-fluorenyl substitution strategy for aromatic-imide-based TADF emitters towards efficient and stable sky blue OLEDs with nearly 30% external quantum efficiency. Journal of Materials Chemistry C. [Link]

-

Geng, Y., et al. (2002). Synthesis of 9-ethynyl-9-fluorenol and its derivatives for crystallographic and optical properties study. ResearchGate. [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. Wikipedia. [Link]

-

The University of Melbourne. (n.d.). TGA-DSC. Research at Melbourne. [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]

-

Dahal, S., et al. (2018). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Nanoscience and Nanotechnology. [Link]

-

Washington University in St. Louis. (n.d.). Thermogravimetric Analysis. Washington University in St. Louis. [Link]

-

Chemistry LibreTexts. (2022). Thermal Analysis. Chemistry LibreTexts. [Link]

-

Patel, P., et al. (2014). Differential Scanning Calorimetry: A Review. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

-

Cooper, A., & Johnson, C. M. (2008). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Methods in Cell Biology. [Link]

-

University of Missouri–St. Louis. (n.d.). Characterizing Solid Compounds by DSC and TGA. University of Missouri–St. Louis. [Link]

-

National Center for Biotechnology Information. (n.d.). 9-Ethynyl-9-fluorenol. PubChem. [Link]

-

da Silva, M. A. V. R., et al. (2018). Experimental and Computational Study of the Thermodynamic Properties of 9-Fluorenone and 9-Fluorenol. ResearchGate. [Link]

-

La-Salete, M., et al. (2022). The Influence of Ethynyl In-Chain Crosslinkers on the Properties of 6FDA-Based Polyimides. Polymers. [Link]

-

Klingberg, J., et al. (2018). Evaluating the Use of Differential Scanning Calorimetry for the Analysis of Illicit Substances and Their Adulterants. Journal of Forensic Investigation. [Link]

-

Robertson Microlit Laboratories. (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing. Robertson Microlit Laboratories. [Link]

-

Wang, Y., et al. (2021). Ethynylation of Formaldehyde over Binary Cu-Based Catalysts: Study on Synergistic Effect between Cu+ Species and Acid/Base Sites. Catalysts. [Link]

-

Johns, I. B., et al. (1963). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Defense Technical Information Center. [Link]

-

Lim, S. F., et al. (2017). Thermal Degradation of Photoluminescence Poly(9,9-dioctylfluorene) Solvent-Tuned Aggregate Films. Polymers. [Link]

-

Fisher Scientific. (n.d.). 9-Ethynyl-9-fluorenol, Thermo Scientific. Fisher Scientific. [Link]

-

Krivonogov, V. P., et al. (2017). Thermal decomposition of several N,N′-bis(2-hydroxyiminoalkyl)-α,α′-dinitrones. Journal of Thermal Analysis and Calorimetry. [Link]

Sources

- 1. 9-Ethynyl-9-fluorenol | C15H10O | CID 518771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ethynylene-linked multifunctional benzoxazines: the effect of the ethynylene group and packing on thermal behavior - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 8. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1689-64-1 CAS MSDS (9-Fluorenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 12. rroij.com [rroij.com]

- 13. mdpi.com [mdpi.com]

- 14. A 9-fluorenyl substitution strategy for aromatic-imide-based TADF emitters towards efficient and stable sky blue OLEDs with nearly 30% external quantum efficiency - Materials Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Computational Thermodynamics of 9-Ethynyl-9-fluorenol for Drug Discovery Professionals

Abstract

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the computational determination of the thermodynamic properties of 9-Ethynyl-9-fluorenol. We delve into the theoretical underpinnings and provide a practical, step-by-step workflow for calculating key thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy using Density Functional Theory (DFT). By synthesizing technical accuracy with field-proven insights, this guide aims to empower researchers to leverage computational chemistry for a deeper understanding of molecular stability and reactivity, critical aspects in modern drug design and development.

Introduction: The Convergence of Computational Chemistry and Drug Discovery

The journey of a drug from concept to clinic is fraught with challenges, with a significant attrition rate often attributed to suboptimal physicochemical properties. A molecule's thermodynamic profile—its intrinsic stability and energy landscape—is a fundamental determinant of its behavior in a biological system.[[“]][2] Parameters such as Gibbs free energy of binding, solubility, and metabolic stability are all governed by thermodynamic principles.[[“]][2][3]

9-Ethynyl-9-fluorenol , a derivative of fluorenol, presents an interesting scaffold for medicinal chemistry due to its rigid, planar fluorene core and the reactive ethynyl group.[4][5][6] Understanding its thermodynamic properties is paramount for predicting its interaction with biological targets and its overall viability as a drug candidate.

This guide eschews a rigid template, instead focusing on a logical, causality-driven narrative. We will explore not just how to perform these calculations, but why specific methodological choices are made, ensuring a robust and self-validating computational protocol.

Theoretical Cornerstone: From Quantum Mechanics to Macroscopic Thermodynamics

At its core, the thermodynamic behavior of a molecule is a manifestation of its underlying quantum mechanical properties. Computational chemistry provides the bridge between these two realms.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has emerged as a powerful and versatile method for investigating the electronic structure of molecules.[7] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach offers a favorable balance of accuracy and computational cost, making it ideal for studying molecules of pharmaceutical interest.[8]

The accuracy of a DFT calculation is critically dependent on the choice of two key components:

-

The Exchange-Correlation Functional: This is an approximation of the complex quantum mechanical interactions between electrons. For organic molecules, hybrid functionals that mix a portion of exact Hartree-Fock exchange with DFT exchange are often preferred.

-

B3LYP: A widely used and well-benchmarked functional that often provides a good balance of accuracy for a variety of properties.[9][10]

-

M06-2X: A more modern functional that is particularly well-suited for main-group thermochemistry, kinetics, and non-covalent interactions, which are crucial in drug-target binding.[9][10][11]

-

-

The Basis Set: This is a set of mathematical functions used to describe the atomic orbitals. The size and flexibility of the basis set determine the accuracy of the calculation.

-

Pople-style basis sets (e.g., 6-31G, 6-311+G(d,p)):* These are computationally efficient and provide a good starting point for many calculations.[12][13][14] The addition of polarization (*) and diffuse (+) functions is crucial for accurately describing the electron distribution, especially in molecules with heteroatoms and pi-systems.

-

Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy benchmark calculations.[13]

-

The Role of Vibrational Frequency Analysis

The connection between the quantum mechanical energy of a single molecule and its macroscopic thermodynamic properties is established through statistical mechanics, with vibrational frequency analysis being a cornerstone of this process.[15][16][17][18] A frequency calculation, performed after a geometry optimization, provides two critical pieces of information:

-